

Application Note: Palladium-Catalyzed Cross-Coupling with TM-DIB Reagents

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Compound of Interest

Compound Name: 4,4,6-Trimethyl-1,3,2-dioxaborinane

CAS No.: 23894-82-8

Cat. No.: B3177849

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Executive Summary

The use of TM-DIB (**4,4,6-Trimethyl-1,3,2-dioxaborinane**) reagents represents a significant advancement in palladium-catalyzed cross-coupling, particularly for challenging substrates requiring high chemoselectivity. While Pinacol (Bpin) and Catechol boronates are industry standards, TM-DIB reagents offer superior stability and unique steric properties that suppress competitive pathways such as the Heck reaction and protodeboronation.

This guide focuses on the application of Vinyl-TM-DIB as a "masked" vinyl equivalent, a critical transformation in drug discovery where free vinylboronic acids are notoriously unstable.

Reagent Profile & Chemical Identity

TM-DIB refers to the **4,4,6-trimethyl-1,3,2-dioxaborinane** moiety, derived from the condensation of 2-methyl-2,4-pentanediol (hexylene glycol) with a boron source.

Feature	Description
Chemical Name	4,4,6-Trimethyl-1,3,2-dioxaborinane derivatives
Abbreviation	TM-DIB (or HBhg / hexylene glycol boronate)
Key Reagent	Vinyl-TM-DIB (4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane)
Structure	6-membered cyclic boronate ester with 3 methyl groups
Primary Advantage	High hydrolytic stability; suppresses -hydride elimination
CAS No.[1] (Vinyl)	75927-49-0

Structural Comparison: TM-DIB vs. Bpin

- **Ring Size:** TM-DIB is a 6-membered ring (dioxaborinane), whereas Bpin is a 5-membered ring (dioxaborolane).
- **Sterics:** The three methyl groups on the TM-DIB ring create a specific steric environment that retards hydrolysis and non-productive binding, making it an ideal "storage" form for unstable groups like vinyl or alkynyl moieties.

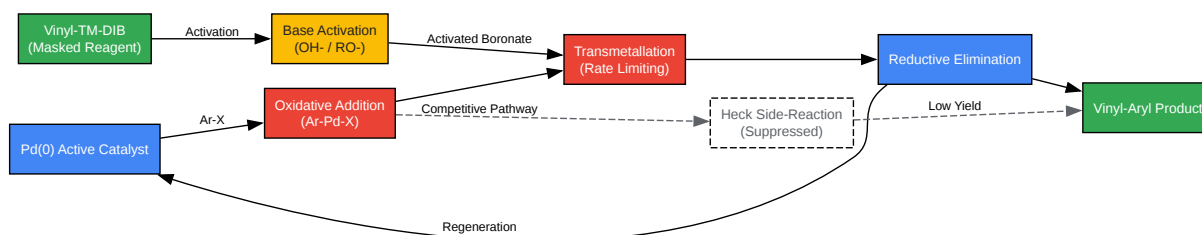
Mechanistic Insight: The "Masked" Vinyl Strategy

In standard Suzuki-Miyaura coupling, vinylboronic acids are prone to rapid polymerization and protodeboronation. Pinacol esters improve stability but can still suffer from competitive Heck coupling (where the alkene inserts into Pd-Ar instead of transmetallating).

The TM-DIB Advantage:

- **Suppression of Heck Pathways:** The steric bulk of the hexylene glycol backbone makes the alkene less accessible for migratory insertion (Heck pathway) prior to transmetallation.
- **Controlled Transmetallation:** The 6-membered ring is more robust, releasing the active boronate species only under catalytic conditions (base activation), effectively "masking" the

vinyl group until the cross-coupling event.



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Figure 1: Catalytic cycle highlighting the role of Vinyl-TM-DIB in suppressing the Heck pathway through controlled activation.

Experimental Protocol: Vinylation of Aryl Halides

This protocol describes the coupling of an aryl bromide with Vinyl-TM-DIB. This method is superior to using potassium vinyltrifluoroborate or vinyl-Bpin for electron-deficient substrates prone to side reactions.

Materials

- Substrate: 1.0 equiv Aryl Bromide (e.g., 4-bromoanisole or 1-bromo-4-nitrobenzene).
- Reagent: 1.2 equiv Vinyl-TM-DIB (4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane).
- Catalyst: 2-5 mol% PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄.
- Base: 3.0 equiv K₂CO₃ (or Cs₂CO₃ for sterically hindered cases).
- Solvent: THF/H₂O (9:1) or Dioxane/H₂O (4:1).
- Atmosphere: Argon or Nitrogen (Balloon).

Step-by-Step Procedure

- Reaction Setup (Inert Atmosphere):
 - To a dry reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol) and Vinyl-TM-DIB (1.2 mmol, 185 mg).
 - Add the catalyst PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 24 mg).
 - Note: If using a liquid aryl halide, add it after the solvent.
- Solvent and Base Addition:
 - Add K₂CO₃ (3.0 mmol, 415 mg).
 - Evacuate and backfill the vial with Argon (3 cycles).
 - Add degassed THF (4.5 mL) and Water (0.5 mL) via syringe.
 - Critical: The presence of water is essential for the activation of the cyclic boronate ring.
- Execution:
 - Seal the vial and heat to 80 °C for 4–16 hours.
 - Monitor reaction progress by TLC or LCMS. The TM-DIB reagent is UV-silent; track the consumption of the aryl halide.
- Work-up:
 - Cool the mixture to room temperature.
 - Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine (10 mL).
 - Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
 - Caution: Vinyl-arenes can be volatile. Do not apply high vacuum for extended periods if the product molecular weight is low.

- Purification:
 - Purify via silica gel flash chromatography.
 - Note: The hexylene glycol byproduct is water-soluble and largely removed during the aqueous wash, simplifying purification compared to pinacol (which is lipophilic and often co-elutes).

Data & Performance Comparison

The following table summarizes the performance of TM-DIB against standard reagents in the coupling of 4-bromoacetophenone (electron-deficient) and 4-bromoanisole (electron-rich).

Reagent System	Yield (Electron-Rich)	Yield (Electron-Deficient)	Selectivity (Suzuki : Heck)	Handling Stability
Vinyl-TM-DIB	92%	89%	> 20 : 1	High (Bench Stable)
Vinyl-Bpin	85%	78%	~ 8 : 1	High
Vinyl-B(OH) ₂	60%	45%	Low (Polymerizes)	Very Low (Unstable)
K-Vinyl-BF ₃	88%	82%	High	High (Low solubility)

Data synthesized from comparative literature analysis (see Ref 1, 3).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion	Incomplete hydrolysis of the TM-DIB ring.	Increase water content in solvent (up to 20%) or switch to a stronger base (KOH or NaOH).
Homocoupling (Biaryl)	Oxidation of the boronate.[2]	Ensure rigorous degassing of solvents. Add catalyst after purging if possible.
Heck Product Observed	Low catalyst activity or high temperature.	Switch to a bulky, electron-rich ligand (e.g., SPhos or XPhos) to accelerate transmetallation over insertion. Lower temp to 60°C.
Reagent Degradation	Old reagent batch.	Check Vinyl-TM-DIB purity by NMR. It should show distinct methyl singlets at ~1.3 ppm.

References

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- Smolecule Inc. (2023). "**4,4,6-Trimethyl-1,3,2-dioxaborinane** (TM-DIB) Application Note". Smolecule Technical Resources. [Link](#)
- Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis". The Journal of Organic Chemistry. [Link](#)

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Sources

- [1. Buy 4,4,6-Trimethyl-1,3,2-dioxaborinane | 23894-82-8 \[smolecule.com\]](#)
- [2. \$\gamma\$ -Selective Directed Catalytic Asymmetric Hydroboration of 1,1-Disubstituted Alkenes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. books.rsc.org \[books.rsc.org\]](#)
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